![molecular formula C27H26N6O2 B2527384 Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate CAS No. 850243-75-3](/img/structure/B2527384.png)

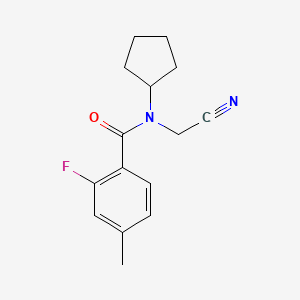

Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has been explored for its anti-inflammatory properties and lack of ulcerogenic activity, as seen in the study of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones .

Synthesis Analysis

The synthesis of related pyrazole carboxylate derivatives involves the diazotization of amino groups and subsequent coupling with various reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Another method includes the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives to yield various substituted pyridine carboxylates . These methods highlight the versatility of the pyrazole carboxylate framework in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, has been determined and features intramolecular N-H...O hydrogen bonds that contribute to the stability of the molecule . These structural features are crucial for the biological activity of these compounds, as they can influence the interaction with biological targets.

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, to yield triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . The reactivity of these compounds is influenced by the substituents on the pyrazole and pyrimidine rings, which can be strategically modified to obtain compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's solubility, melting point, and stability . The electronic properties of the substituents also play a significant role in the compound's reactivity and potential biological activity .

Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives

This compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These derivatives have been explored as potential benzodiazepine receptor ligands, indicating their potential application in the development of novel anxiolytic or sedative drugs without the side effects typical of traditional benzodiazepines (Bruni et al., 1994).

Anticancer and Anti-5-lipoxygenase Agents

Research has led to the development of novel pyrazolopyrimidines derivatives demonstrating significant anticancer and anti-5-lipoxygenase activities. These findings suggest the compound's utility in synthesizing new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

cGMP Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, synthesized from similar compounds, have shown to be specific inhibitors of cGMP-specific phosphodiesterase (type V), indicating potential for the development of novel treatments for hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

Apoptosis Inducers for Cancer Therapy

Substituted derivatives of this compound have been synthesized and identified as selective apoptosis inducers in lung cancer cells, particularly those with mutated p53 genes. This highlights its potential for creating targeted cancer therapies with minimal side effects (Lv et al., 2012).

Biocidal Properties

The compound has been transformed into derivatives exhibiting significant biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, suggesting its role in developing new antimicrobial agents (Youssef et al., 2011).

Antitumor Activity

Derivatives of this compound have been shown to possess antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This indicates the compound's potential in the synthesis of new chemotherapeutic agents (Abdellatif et al., 2014).

Mecanismo De Acción

Target of Action

For instance, the pyrazole and pyrimidine rings are found in a wide range of drugs and have been associated with various biological activities .

Mode of Action

The mode of action of a compound depends on its structure and the specific targets it interacts with. Compounds containing indole derivatives, for example, have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned, indole derivatives can have a wide range of biological activities .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O2/c1-4-35-27(34)22-16-29-32(24(22)28)26-21(15-19-11-7-5-8-12-19)17(2)30-25-23(18(3)31-33(25)26)20-13-9-6-10-14-20/h5-14,16H,4,15,28H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZUZSMVGJBYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)